molecular formula C8H16O B3056900 1-Butoxybut-1-ene CAS No. 7510-27-2

1-Butoxybut-1-ene

Cat. No. B3056900
CAS RN: 7510-27-2
M. Wt: 128.21 g/mol
InChI Key: GCRUYRFHWGPWHJ-ALCCZGGFSA-N
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Description

“1-Butoxybut-1-ene” is a chemical compound with the molecular formula C8H16O . It is also known by other names such as (1E)-1-Butoxy-1-butene, (1E)-1-Butenyl butyl ether, and trans-1-Butene,1-butoxy- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The average mass is 128.212 Da and the monoisotopic mass is 128.120117 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da . Other properties such as boiling point, melting point, and vapor pressure are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Protonation in Acidic Zeolites : 1-Butoxybut-1-ene, as a butene isomer, is relevant in studies of protonation reactions on acidic zeolites. Research using density functional theory (DFT) has explored the protonation of but-1-ene, revealing insights into the formation of alkoxy species and the influence of olefin structure on these reactions (Corrêa & Mota, 2002).

  • Synchrotron Radiation FTIR Detection : Synchrotron radiation FTIR spectromicroscopy (SR-FTIR-SM) has been employed to map 1,1-Di(4-hydroxyphenyl)-2-cyrhetrenylbut-1-ene, a compound related to this compound, based on its IR signature. This technique assists in studying the subcellular distribution of compounds, highlighting the potential of this compound analogs in biological research (Clède et al., 2013).

  • In Situ IR Study of Sorbed Species : The sorption and reaction of but-1-ene over ferrierite samples, closely related to this compound, have been studied using in situ IR spectroscopy. This research provides insights into the selectivity and sorption behavior of such compounds, which can be relevant to the study of this compound (Meunier et al., 2002).

  • Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of 3,4-epoxybut-1-ene, a compound structurally related to this compound, have revealed insights into the isomerization and selective fission of the epoxide ring, which can inform the understanding of this compound's reactivity (Fujitsu et al., 1982).

  • Oxygenated Compounds in Fuels and Biofuels : The study of ternary systems containing 1-Butoxybutane (related to this compound) with propan-1-ol and 1-hex-1-ene or other hydrocarbons has provided valuable data for the development of fuels and biofuels, highlighting the potential applications of this compound in this field (Alaoui et al., 2014).

  • Copolymer Degradation Studies : The degradation of various copolymers of ethylene with α-olefins, including but-1-ene (closely related to this compound), offers insights into the selective removal of amorphous regions and branch inclusion in crystal structures, which can be relevant for material science applications of this compound (Hosoda et al., 1990).

  • Thermal Gas-Phase Decomposition Studies : Research on the kinetics of gas-phase decomposition of 1,2-epoxybutane, a related compound to this compound, has provided valuable data on the primary reaction products and the underlying reaction mechanisms, which can inform similar studies on this compound (Flowers & Penny, 1975).

  • Liquid Density Studies for Biofuel Additives : The measurement of the density of 1-butoxybutane (a compound related to this compound) under various temperatures and pressures provides crucial data for its application as a biofuel additive, which could extend to this compound (Alaoui et al., 2011).

properties

IUPAC Name

1-but-1-enoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUYRFHWGPWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A glass autoclave was filled with 0.10 g of the heterogeneous catalyst palladium on active carbon (10% by weight of Pd), 3.0 g (24 mmol) of 1-butoxybut-2-ene and 1.73 g (24 mmol) of n-butanol. After 16 hours at 150° C. under a hydrogen atmosphere (1 bar), the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 21%, 1,1-dibutoxybutane was formed with a selectivity of 42%, dibutyl ether with a selectivity of 25% and 1-butoxybut-1-ene with a selectivity of 22%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
[Compound]
Name
heterogeneous catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene, 1.83 g (24.8 mmol) of n-butanol and 2.2 g (122 mmol) of water and stirred for 16 hours under autogenous pressure at 155° C. The reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion of 48%, n-butyraldehyde was obtained with a selectivity of 80%, 1-butoxybut-1-ene with a selectivity of 10% and 1,1-dibutoxybutane with a selectivity of 0.3%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A glass autoclave was filled with 0.022 g of the catalyst HRuCl(CO)(PPh3)3, 0.031 g of triphenylphosphine, 0.005 g of decanoic acid, 3.18 g (24.8 mmol) of 1-butoxybut-2-ene and 1.83 g (24.8 mmol) of n-butanol. After a reaction time of 16 hours at 160° C. under autogenous pressure, the reaction mixture was analyzed by means of calibrated gas chromatography. At a conversion rate of 85%, 1,1-dibutoxybutane was formed with a selectivity of 85.1% and 1-butoxybut-1-ene with a selectivity of 10.1%.
[Compound]
Name
HRuCl(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.022 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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